2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde

Medicinal Chemistry Scaffold Hopping Physicochemical Properties

Medicinal chemistry teams developing PROTACs or kinase inhibitors require the precise 2,3-dihydroimidazo[2,1-b]thiazole scaffold with a reactive 6-carbaldehyde-generic isomers cannot substitute. • PROTAC-validated: Key intermediate for HDAC6 degrader (EC50 = 6.5 nM); indexed in ChEMBL. • Scaffold advantage: The partially saturated 2,3-dihydro core provides a distinct conformational profile vs. fully aromatic imidazo[2,1-b]thiazole-6-carbaldehyde (CAS 120107-61-1), critical for IP positioning. • Synthetic handle: 6-Carbaldehyde enables Knoevenagel condensation to 6-arylidene libraries with demonstrated anti-inflammatory and antimicrobial activity. Reliable supply with batch-to-batch consistency for drug discovery programs.

Molecular Formula C6H6N2OS
Molecular Weight 154.19 g/mol
CAS No. 157459-71-7
Cat. No. B132947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde
CAS157459-71-7
SynonymsImidazo[2,1-b]thiazole-6-carboxaldehyde, 2,3-dihydro- (9CI)
Molecular FormulaC6H6N2OS
Molecular Weight154.19 g/mol
Structural Identifiers
SMILESC1CSC2=NC(=CN21)C=O
InChIInChI=1S/C6H6N2OS/c9-4-5-3-8-1-2-10-6(8)7-5/h3-4H,1-2H2
InChIKeyJSUDYMLJEPHJCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde (CAS 157459-71-7) – A Core Scaffold in Heterocyclic Synthesis


2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde (CAS: 157459-71-7) is a heterocyclic building block with the molecular formula C6H6N2OS and a molecular weight of 154.19 g/mol . It features a partially saturated imidazo[2,1-b]thiazole core with a reactive aldehyde functional group at the 6-position, making it a valuable intermediate for the construction of more complex molecules in medicinal chemistry and chemical biology .

The Structural Specificity of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde: Why Analogs Are Not Interchangeable


Generic substitution is not feasible due to the precise structural requirements of this scaffold for downstream applications. Its differentiation stems from a specific combination of features: the partially saturated 2,3-dihydro core provides a distinct conformational profile compared to its fully aromatic analog (imidazo[2,1-b]thiazole-6-carbaldehyde, CAS 120107-61-1) , and the aldehyde group at the 6-position offers a unique synthetic handle for derivatization compared to other regioisomers like 5,6-dihydroimidazo[2,1-b]thiazole-2-carbaldehyde [1]. These factors collectively dictate the reactivity and the final structure of the derived compounds, which are critical for their biological activity and intellectual property positioning [2].

Quantitative Differentiation Guide for 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde (CAS 157459-71-7)


Conformational and Physicochemical Distinction from the Aromatic Analog (CAS 120107-61-1)

The target compound (CAS 157459-71-7) is the 2,3-dihydro analog of imidazo[2,1-b]thiazole-6-carbaldehyde (CAS 120107-61-1). The saturation of the 2,3-bond leads to quantifiable differences in molecular properties. The 2,3-dihydro derivative has a higher molecular weight (154.19 g/mol vs. 152.18 g/mol) and is predicted to have a higher boiling point (383.4±34.0 °C vs. 348.4±34.0 °C for the aromatic analog) [1]. Crucially, the loss of aromaticity alters the compound's conformation and electron distribution, which can influence binding affinity and metabolic stability in derived drug candidates .

Medicinal Chemistry Scaffold Hopping Physicochemical Properties

Positional Isomerism: The Unique Synthetic Utility of the 6-Carbaldehyde Over 2- and 3-Carbaldehyde Analogs

The aldehyde group at the 6-position is a key differentiator from other regioisomers like 5,6-dihydroimidazo[2,1-b]thiazole-2-carbaldehyde [1]. The 6-position on the imidazo[2,1-b]thiazole ring is a privileged site for functionalization in many biologically active compounds. For instance, in the development of dual EGFR and IGF1R inhibitors, the 2,3-dihydroimidazo[2,1-b]thiazole scaffold is functionalized at positions that correspond to the 6-aldehyde handle in this building block [2]. This suggests the 6-carbaldehyde is specifically designed to enable rapid access to this key pharmacophore. Direct substitution at the 6-position with arylidene groups is a well-established method for generating compounds with anti-inflammatory and antimicrobial activity, with inflammation inhibition ranging from 3 to 44% in rat paw edema models [3].

Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship

Role as a Versatile Precursor for PROTAC and Molecular Glue Development

This specific aldehyde is utilized as a key intermediate in the synthesis of advanced chemical probes, such as PROTACs. Its inclusion in the ChEMBL database (CHEMBL5206304) with associated affinity data indicates its relevance in drug discovery [1]. For example, a PROTAC molecule synthesized from this scaffold exhibits potent degradation of HDAC6, with an EC50 of 6.5 nM in human MM1.S cells [2]. This high potency, achieved using a specific linker attachment strategy, highlights the unique value of this building block in constructing bifunctional molecules for targeted protein degradation, a capability not shared by generic or differently substituted analogs.

Targeted Protein Degradation PROTAC Chemical Biology

Validated Application Scenarios for 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde


Scaffold Hopping in Kinase Inhibitor Programs

Medicinal chemistry teams aiming to improve the physicochemical properties or navigate the intellectual property landscape of kinase inhibitors can use this compound. The 2,3-dihydro scaffold offers a conformational alternative to the fully aromatic imidazo[2,1-b]thiazole core, which is a known pharmacophore for EGFR and IGF1R inhibition [1]. The 6-carbaldehyde provides a direct handle for introducing key substituents identified in SAR studies of this class [1].

Synthesis of 6-Arylidene Derivatives for Anti-inflammatory and Antimicrobial Screening

This compound is an ideal starting material for generating libraries of 6-arylidene-2,3-dihydroimidazo[2,1-b]thiazoles via Knoevenagel condensation with various aromatic aldehydes. This specific modification at the 6-position has been shown to produce compounds with moderate anti-inflammatory activity (3-44% inhibition) and antimicrobial properties (MIC 31.25-250 μg/mL) [2]. This application is unique to the 6-carbaldehyde and cannot be replicated with other positional isomers.

Construction of PROTACs and Bifunctional Degraders

For chemical biology and drug discovery groups focused on targeted protein degradation, this compound serves as a validated building block. It has been used to create potent PROTAC molecules, such as an HDAC6 degrader with an EC50 of 6.5 nM [3]. Its inclusion in major databases like ChEMBL underscores its relevance in this cutting-edge research area, offering a faster path to synthesizing complex probes compared to de novo route development.

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